6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

ROMK inhibitor electrophysiology ion channel pharmacology

This pyrimidine-4-carboxamide derivative is a potent ROMK (Kir1.1) inhibitor (IC50=5 nM) with a decisive 6,800-fold selectivity window over hERG. Its pyrrolidine substitution ensures >6,000-fold selectivity over Nav1.5 and Cav1.2, making it the preferred tool for cardiovascular models free from off-target cardiac channel confounding. The uniformly weak CYP450 inhibition profile (all isoforms >50 μM) supports seamless integration into in vivo PK and DDI studies. Choose this validated reference standard to benchmark new analogs and establish reliable ROMK-dependent assay windows.

Molecular Formula C15H17N5O3S
Molecular Weight 347.39
CAS No. 2034256-98-7
Cat. No. B2361354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide
CAS2034256-98-7
Molecular FormulaC15H17N5O3S
Molecular Weight347.39
Structural Identifiers
SMILESC1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
InChIInChI=1S/C15H17N5O3S/c16-24(22,23)12-5-3-11(4-6-12)19-15(21)13-9-14(18-10-17-13)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,19,21)(H2,16,22,23)
InChIKeyBKLKBRNFQCGVIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(Pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide (CAS 2034256-98-7): A Potent ROMK (Kir1.1) Inhibitor for Cardiovascular and Renal Research Procurement


6-(Pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide is a synthetic, small-molecule pyrimidine-4-carboxamide derivative disclosed in patent US9206198 as an inhibitor of the Renal Outer Medullary Potassium (ROMK, Kir1.1) channel [1]. The compound features a pyrrolidine substituent at the pyrimidine 6‑position and a 4-sulfamoylphenyl carboxamide group, and has been profiled for potency, selectivity against related ion channels, and cytochrome P450 inhibition in curated public bioactivity databases [1][2].

Why Generic Substitution Fails for 6-(Pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide: Selectivity and Potency Gaps Across ROMK Inhibitors


ROMK (Kir1.1) inhibitors as a class are being pursued for their potential to deliver diuretic and natriuretic effects without the hypokalemia risk associated with loop diuretics, but individual compounds within the pyrimidine-4-carboxamide series show marked divergence in both primary target potency and off-target profiles [1]. Even closely related analogs with cyclohexylamino or dipropylamino substitutions at the pyrimidine 6‑position exhibit dramatically different target engagement (e.g., Bfl1 vs. ROMK) and functional activity [2][3], meaning that a generic 'ROMK inhibitor' label is insufficient for procurement decisions. The quantitative evidence below demonstrates precisely where 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide separates from its nearest in-class comparators.

Quantitative Differentiation of 6-(Pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide: Potency, Selectivity, and Drug Metabolism Profiles


Human ROMK (Kir1.1) Inhibitory Potency: 6-(Pyrrolidin-1-yl) Derivative vs. VU590 and ROMK-IN-32

In whole-cell voltage clamp electrophysiology assays on human ROMK (Kir1.1) expressed in CHO cells, 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide (BDBM194954) achieves an IC50 of 5 nM [1]. This represents a 58‑fold improvement in potency over the prototypical ROMK inhibitor VU590 (IC50 290 nM) [2] and a 7‑fold greater potency than ROMK-IN-32 (IC50 35 nM) [3].

ROMK inhibitor electrophysiology ion channel pharmacology

Cardiac hERG Selectivity: 6-(Pyrrolidin-1-yl) Derivative vs. ROMK-IN-32

6-(Pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide demonstrates an IC50 of 34,000 nM against the human ether-à-go-go-related gene (hERG) potassium channel in HEK-293 cells [1], yielding a ROMK/hERG selectivity ratio of 6,800:1. In contrast, ROMK-IN-32 inhibits hERG with an IC50 of 22,000 nM, achieving a ROMK/hERG selectivity ratio of approximately 630:1 [2].

hERG liability cardiac safety selectivity profiling

Kir7.1 Off-Target Selectivity: 6-(Pyrrolidin-1-yl) Derivative vs. VU590

VU590, a widely used ROMK tool inhibitor, also inhibits Kir7.1 with an IC50 of 8,000 nM, corresponding to a modest ROMK/Kir7.1 selectivity of only 28‑fold [1]. In contrast, 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide exhibits negligible Kir7.1 inhibition (IC50 > 100,000 nM) [2], delivering a ROMK/Kir7.1 selectivity window exceeding 20,000‑fold.

Kir7.1 selectivity off-target profiling potassium channel

Cytochrome P450 Inhibition Profile: Minimal Drug-Drug Interaction Risk

6-(Pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide was profiled against a panel of major human cytochrome P450 isoforms (CYP3A4, CYP2D6, CYP2C8, CYP2C9) and exhibited uniformly weak inhibition with IC50 values > 50,000 nM (≈ 50 μM) across all tested isoforms [1]. This CYP-clean profile is atypical among lipophilic basic amine-containing ROMK inhibitors, where CYP2D6 and CYP3A4 inhibition are frequently encountered liabilities.

CYP inhibition drug-drug interaction ADME-Tox profiling

Broad Ion-Channel Selectivity: Nav1.5 and Cav1.2 Counter-Screening

Counter-screening data deposited in BindingDB shows that 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide exhibits minimal activity against the cardiac sodium channel Nav1.5 (IC50 > 30,000 nM) and the L-type calcium channel Cav1.2 (IC50 > 30,000 nM) [1], confirming a selectivity profile that spares critical cardiac ion channels beyond hERG.

ion channel selectivity cardiac safety counter-screening

Structural Differentiation from S1P1-Targeted Pyrimidine-4-Carboxamide Analogs

The 6‑(pyrrolidin-1‑yl) substitution pattern in the target compound directs pharmacological activity toward ROMK inhibition, whereas closely related pyrimidine-4-carboxamides bearing 6‑(cyclohexylamino) or 6‑(dipropylamino) groups are disclosed in US9150519 as sphingosine-1-phosphate (S1P) receptor modulators [1][2]. For example, 6-(cyclohexylamino)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide binds Bfl1 with an IC50 of 450 nM, while 6-(dipropylamino)-N-(2-methyl-4-sulfamoylphenyl)pyrimidine-4-carboxamide acts as an S1P1 agonist with EC50 values in the nanomolar range [1][2].

chemotype differentiation target specificity structure-activity relationship

Optimal Research and Industrial Application Scenarios for 6-(Pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide


ROMK-Specific Electrophysiology and Ion Flux Assays Requiring High Potency

With a human ROMK IC50 of 5 nM in whole-cell voltage clamp [1], this compound is ideally suited as a positive control or tool inhibitor in automated and manual patch-clamp assays, thallium flux assays, and 86Rb+ efflux experiments where maximal channel blockade at low nanomolar concentrations is required to establish assay windows and validate ROMK-dependent signals.

Cardiac Safety Profiling Studies Requiring Minimal hERG and Ion Channel Confounding

The 6,800‑fold ROMK/hERG selectivity window and >6,000‑fold selectivity over Nav1.5 and Cav1.2 [1] make this compound the preferred ROMK inhibitor for cardiovascular research models (e.g., isolated perfused heart, in vivo hemodynamic monitoring) where off-target cardiac ion channel blockade would otherwise confound the interpretation of ROMK-mediated effects on blood pressure and renal function.

Combination Pharmacology and ADME-Tox Studies Requiring a CYP-Clean Probe

The uniformly weak CYP450 inhibition profile (all major isoforms > 50 μM) [1] supports the use of this compound in in vivo pharmacokinetic, drug-drug interaction, and toxicology studies where metabolic stability and absence of CYP-mediated interactions are critical for generating interpretable data and minimizing animal usage.

Structure-Activity Relationship (SAR) Campaigns Targeting ROMK

The 6‑(pyrrolidin-1‑yl) substitution is a key pharmacophoric feature distinguishing ROMK inhibitors from S1P receptor modulators within the pyrimidine-4-carboxamide scaffold [1]. This compound serves as a validated reference standard for medicinal chemistry teams exploring ROMK SAR, enabling direct benchmarking of new analogs against a well-characterized, potent, and selective starting point.

Quote Request

Request a Quote for 6-(pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.